molecular formula C15H23NO2 B14531717 2-Methylpropyl butyl(phenyl)carbamate CAS No. 62603-66-1

2-Methylpropyl butyl(phenyl)carbamate

Cat. No.: B14531717
CAS No.: 62603-66-1
M. Wt: 249.35 g/mol
InChI Key: XWMOIYATFBXFAL-UHFFFAOYSA-N
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Description

2-Methylpropyl butyl(phenyl)carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This compound is known for its applications as a protecting group in organic synthesis and its potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl butyl(phenyl)carbamate can be achieved through several methods. One common method involves the reaction of an amine with a chloroformate or a carbamoyl chloride in the presence of a base. For example, the reaction of butyl(phenyl)carbamate with 2-methylpropylamine in the presence of a base like triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or its derivatives. The reaction of phosgene with an amine can produce carbamoyl chlorides, which can then react with alcohols or phenols to form carbamates. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl butyl(phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbamate derivatives, while reduction can produce amines .

Scientific Research Applications

2-Methylpropyl butyl(phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Potential use in the development of enzyme inhibitors.

    Medicine: Investigated for its potential as a prodrug in medicinal chemistry.

    Industry: Used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Methylpropyl butyl(phenyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, carbamates can act as enzyme inhibitors by forming a covalent bond with the active site of the enzyme. This interaction can inhibit the enzyme’s activity and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl butyl(phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62603-66-1

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-methylpropyl N-butyl-N-phenylcarbamate

InChI

InChI=1S/C15H23NO2/c1-4-5-11-16(14-9-7-6-8-10-14)15(17)18-12-13(2)3/h6-10,13H,4-5,11-12H2,1-3H3

InChI Key

XWMOIYATFBXFAL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)OCC(C)C

Origin of Product

United States

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